
Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate” is a complex organic compound that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a pyrrolidine ring, which is a type of secondary amine . The tert-butyl group is a common alkyl group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrrolidine rings would contribute to the rigidity of the molecule, while the amide and ester groups could participate in hydrogen bonding .Chemical Reactions Analysis
Thiophene rings can undergo electrophilic substitution reactions . The amide and ester groups could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an ester group could make it more lipophilic, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Amide-Linked Ribonucleoside Dimers Synthesis
A study describes the synthesis of amide-linked ribonucleoside dimers via treatment of certain derivatives with a reagent, followed by stereoselective hydrogenation, saponification, and coupling, leading to efficient production of amide dimers. This methodology highlights the intricate processes involved in creating complex molecular structures, potentially relevant to synthesizing or modifying compounds like Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate for various applications (Peterson et al., 1999).
Hypervalent Iodine-Catalyzed Oxidative Amidation
Another study explores the hypervalent iodine-catalyzed oxidative amidation of methylarenes to amides using an oxidant, showcasing a metal-free oxidation process. This reaction's selectivity and efficiency in producing amides without oxidizing to carboxylic acids could offer insights into novel synthesis pathways or modifications for related compounds (Azizi et al., 2014).
Group 10 Metal Aminopyridinato Complexes
Research on Group 10 metal aminopyridinato complexes, including their synthesis, structure, and application in catalysis, provides an example of the diverse applications of complex molecular structures in chemical reactions. These complexes' role in Suzuki cross-coupling reactions and polymerization processes could be indirectly relevant to studying or utilizing compounds like Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate in similar or related chemical processes (Deeken et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-15(2,3)9-7-16-11(18)10(9)12(19)17-13-8(5-6-22-13)14(20)21-4/h5-6,9-10H,7H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQWPOVILAKWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)
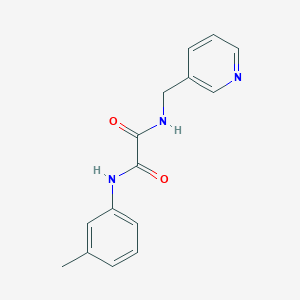

![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
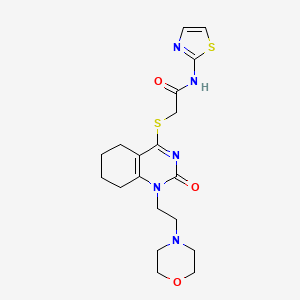
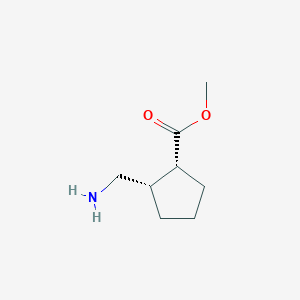
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)
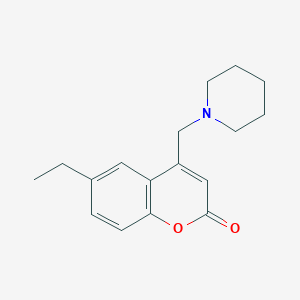
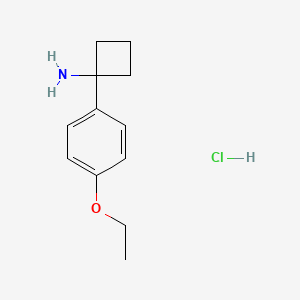
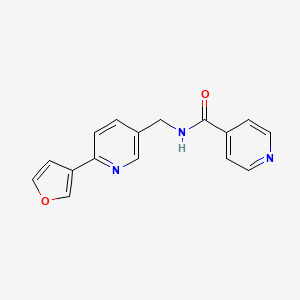
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)
![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)